molecular formula C10H12O2 B029531 4'-Methoxypropiophenone CAS No. 121-97-1

4'-Methoxypropiophenone

Cat. No.: B029531
CAS No.: 121-97-1
M. Wt: 164.2 g/mol
InChI Key: ZJVAWPKTWVFKHG-UHFFFAOYSA-N
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Description

4’-Methoxypropiophenone is an organic compound with the molecular formula C10H12O2. It is a derivative of propiophenone, characterized by the presence of a methoxy group at the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methoxypropiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method includes the reaction of anisole with propionic anhydride under acidic conditions .

Industrial Production Methods: In industrial settings, 4’-Methoxypropiophenone is typically produced using the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxypropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or ether.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: 4’-Methoxybenzoic acid.

    Reduction: 4’-Methoxypropiophenol.

    Substitution: Depending on the nucleophile, various substituted derivatives of 4’-Methoxypropiophenone.

Comparison with Similar Compounds

Uniqueness: 4’-Methoxypropiophenone is unique due to its specific combination of a methoxy group and a propionyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAWPKTWVFKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059536
Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121-97-1
Record name 4′-Methoxypropiophenone
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Record name 4-Propanoylanisole
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Record name 4'-Methoxypropiophenone
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Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Record name p-methoxypropiophenone
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Record name 4-PROPANOYLANISOLE
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Synthesis routes and methods I

Procedure details

To a solution of 4′-hydroxypropiophenone (1.0 g, 6.67 mmol) in acetonitrile (50.0 mL) was added potassium carbonate (7.17 g, 66.7 mmol) and the mixture heated to reflux for 90 min. After this time the reaction mixture was allowed to cool to room temperature and dimethyl sulphate (1.05 mL, 11.1 mmol) was added and the reaction mixture was heated to reflux for a further 19 h. After cooling the acetonitrile was evaporated under reduced pressure and the residue taken up in water and extracted with dichloromethane. The dichloromethane extract was dried (MgSO4) and evaporated under reduced pressure to give 4′-methoxypropiophenone as a yellow oil, (970 mg, 89%) 1H nmr (d6-DMSO, 300 MHz) 1.06, t (7.2 Hz), CH3; 2.95, q (7.2 Hz), CH2; 3.83, s, OMe; 7.02, d (6.9 Hz), H3′,5′; 7.93, d (6.9 Hz), H2′,6′. ESI (+ve) MS m/z 165 (M+H, 100%).
Quantity
1 g
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7.17 g
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50 mL
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1.05 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A procedure similar to step 2 of Example 47 was used. Propionyl chloride prepared in the step 1 and methylphenyl ether were used as starting materials, allowed to react in dichloromethane with AlCl3 as catalyst, stirred at −5° C. to −10° C. for 30 minutes and then at room temperature for 1 hour, a crude product was obtained, purified under a reduced pressure by silica gel column chromatography eluted with petroleum ether and ethyl acetate at a ratio of 25:1 (V:V) to obtain a product of colorless liquid in a yield of 71.8%, 1H-NMR (CDCl3, 400 MHz) δ: 1.22 (3H, t, J=7.00 Hz, CH2CH3), 2.96 (2H, q, J=7.00 Hz, CH2CH3), 3.87 (3H, s, OCH3), 6.93 (2H, d, J=8.72 Hz, ArH), 7.95 (2H, d, J=8.72 Hz, ArH); ESI-MS: 187.2 (M+Na, 20), 165.2 (M+1, 100).
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Yield
71.8%

Synthesis routes and methods III

Procedure details

525 ml of 1,2-dichloroethane and 209 g of aluminium chloride are added to a round flask which is fitted with a stirrer, thermometer, condenser and dropping funnel. The mixture is cooled to 0° C. and 127 g of propionic acid chloride are allowed to drop in at 0°-5° C. within 75 minutes. After the addition, the temperature is allowed to rise to 18° C. and then 141.6 g of anisole are added within 2 hours and at 20° C. The mixture is left to stand for 12 hours and then the product is poured into a mixture of 800 g of ice, 130 ml of water and 130 ml of concentrated hydrochloric acid. The aqueous phase is separated and extracted with two 250 ml portions of 1,2-dichloroethane. The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water. The solvent is removed by evaporation under a vacuum and the residue (198 g) is distilled over a 25 cm column. There are obtained 143 g of p-methoxy-propiophenone (yield: 66.4% of theory). B.p.=90° C./0.4 mmHg; melting point 26° C.; nD20 =1.5451; d420 =0.9645.
Quantity
127 g
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reactant
Reaction Step One
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141.6 g
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[Compound]
Name
ice
Quantity
800 g
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reactant
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130 mL
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130 mL
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209 g
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525 mL
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solvent
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Synthesis routes and methods IV

Procedure details

While 49.3 g (370 mmol) of aluminium chloride were added to 200 ml of dichloromethane and stirred, 40 g (370 mmol) of anisole were slowly added in droplets at 5° C. Subsequently, 32 ml (370 mmol) of propionyl chloride were slowly added in droplets for 30 min, and stirring was further continued at room temperature for 2 hr. After the reaction was completed, the resultant reaction mixture was diluted with dichloromethane, and then washed with a saturated aqueous solution of sodium bicarbonate and water at 5° C. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. Organic residue was purified with column-chromatography in which the mixture of ethyl acetate and n-hexane (1:10) were used as a eluent, thus obtaining 59.5 g (yield: 98%) of a title compound (7).
Quantity
49.3 g
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reactant
Reaction Step One
Quantity
200 mL
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40 g
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32 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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